L-Citrulline-d6
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Overview
Description
L-Citrulline-d6 is a deuterium-labeled form of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. It is derived from ornithine and carbamoyl phosphate or from arginine via the arginine-citrulline pathway. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Citrulline-d6 can be synthesized through the deuteration of L-Citrulline. This process involves the exchange of hydrogen atoms with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium oxide (D2O), under controlled conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: L-Citrulline-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide and L-arginine.
Reduction: It can be reduced back to ornithine in certain metabolic pathways.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Oxidation: Nitric oxide synthase (NOS) enzymes are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products:
Oxidation: Nitric oxide and L-arginine.
Reduction: Ornithine.
Substitution: L-Citrulline with hydrogen atoms replacing deuterium.
Scientific Research Applications
L-Citrulline-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of L-Citrulline in various biochemical pathways.
Biology: Helps in understanding the role of L-Citrulline in cellular processes and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and erectile dysfunction.
Industry: Utilized in the development of nutritional supplements and functional foods
Mechanism of Action
L-Citrulline-d6 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine then serves as a precursor for the synthesis of nitric oxide, a critical signaling molecule involved in various physiological processes. The conversion of this compound to L-arginine enhances nitric oxide production, which can improve vascular function and reduce oxidative stress .
Comparison with Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Asymmetrical Dimethylarginine (ADMA): An inhibitor of nitric oxide synthase.
Symmetrical Dimethylarginine (SDMA): A marker of renal function.
Uniqueness of L-Citrulline-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike L-arginine, this compound is not subject to rapid degradation, making it more effective in increasing nitric oxide levels .
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-UJSKYATRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.